molecular formula C24H26ClN7OS B609930 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone CAS No. 1383719-97-8

1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone

Cat. No. B609930
CAS RN: 1383719-97-8
M. Wt: 496.03
InChI Key: MTDYDDJVCIHZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-04628935 is is a potent antagonist/inverse agonist of the ghrelin receptor, growth hormone secretagogue receptor 1a (GHS-R1a) with an IC50 of 4.6 nM. Ghrelin and GSHR are involved in regulation of food intake and long-term energy homeostasis;  GSHR ligands are of interest for obesity and other metabolic disorders. PF-04628935 is orally bioavailable and brain penetrant.

Scientific Research Applications

Bioactivation Potential in Ghrelin Receptor Inverse Agonists

  • The compound demonstrates bioactivation potential as a ghrelin receptor inverse agonist. It undergoes oxidative metabolism in human liver microsomes to yield glutathione conjugates, indicating bioactivation to reactive species. The glutathione attachment on the thiazole ring within the bicycle structure was identified through mass spectral fragmentation and NMR analysis. This suggests its role in pharmacological interventions related to ghrelin receptor modulation (Kalgutkar et al., 2013).

Role in Alcohol Use Disorder (AUD) Treatment

  • The compound has been explored for its application in treating alcohol use disorder (AUD). In a phase 1b human study, it was evaluated for safety and tolerability when co-administered with alcohol. The study also led to the synthesis and characterization of a major metabolite, providing insights into its in vitro and in vivo properties (Sulima et al., 2021).

Microwave-assisted Hantzsch Thiazole Synthesis

  • The compound is involved in the microwave-assisted Hantzsch thiazole synthesis process. This process synthesizes N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from reactions involving similar ethanones. This highlights its use in synthesizing structurally complex and pharmacologically relevant compounds (Kamila et al., 2012).

Biotransformation Studies

  • In biotransformation studies, the compound's metabolism was characterized, revealing the involvement of molybdenum-containing enzymes in its biotransformation. This provides crucial information for drug development and patient selection in clinical studies (Adusumalli et al., 2019).

Mechanism of Action

Target of Action

PF-04628935, also known as 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone, primarily targets the Ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a) . This receptor plays a crucial role in regulating food intake and long-term energy homeostasis .

Mode of Action

PF-04628935 acts as a potent inverse agonist of the Ghrelin receptor . An inverse agonist is a type of drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.

Biochemical Pathways

The Ghrelin receptor is involved in the regulation of food intake and long-term energy homeostasis . By acting as an inverse agonist, PF-04628935 can potentially downregulate these processes, making it of interest for research into obesity and other metabolic disorders .

Pharmacokinetics

PF-04628935 exhibits oral bioavailability of 43% in rats . This means that when administered orally, about 43% of the administered dose reaches the systemic circulation, which is a measure of the drug’s bioavailability. PF-04628935 also shows reasonable penetration into the brain , which is important for drugs that need to exert their effects in the central nervous system.

Result of Action

As an inverse agonist of the Ghrelin receptor, PF-04628935 could potentially lead to decreased food intake and energy homeostasis . This could result in weight loss and other changes in metabolic parameters, making it a potential candidate for the treatment of obesity and related metabolic disorders .

properties

IUPAC Name

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDYDDJVCIHZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Reactant of Route 5
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Reactant of Route 6
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.